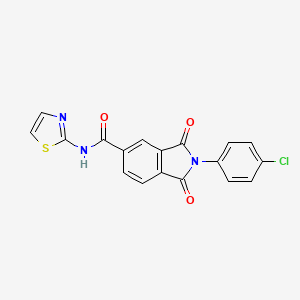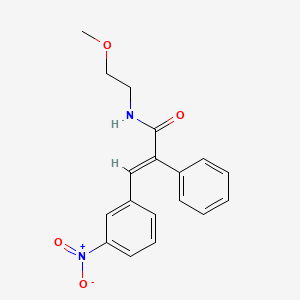
2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.
Introduction of the Thiazole Ring: This step might involve the reaction of the isoindole intermediate with thiazole derivatives under specific conditions.
Chlorination and Amide Formation: The final steps could include chlorination of the phenyl ring and formation of the amide bond through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole or the amide functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide: Lacks the thiazole ring.
2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindoline-5-carboxamide: Similar structure but different functional groups.
Uniqueness
The presence of both the thiazole ring and the chlorophenyl group in 2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide might confer unique chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O3S/c19-11-2-4-12(5-3-11)22-16(24)13-6-1-10(9-14(13)17(22)25)15(23)21-18-20-7-8-26-18/h1-9H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYMFWGYYSPULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386143 |
Source


|
| Record name | 2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-04-2 |
Source


|
| Record name | 2-(4-chlorophenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5126755.png)
![5-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B5126762.png)

![2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide](/img/structure/B5126773.png)
![6-(4-chlorophenyl)-N-(2-methoxy-2-methylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5126787.png)

![11-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5126801.png)
![ethyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5126805.png)
![5-N,6-N,6-N-trimethyl-5-N-[(1-methylpyrazol-4-yl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5126817.png)
![1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B5126822.png)
![1-(4-chlorophenyl)-5-cyclopentylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B5126830.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)
![2,6-Dimethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol](/img/structure/B5126846.png)
